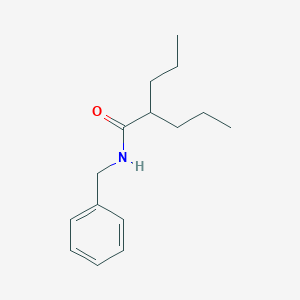
2-(4-chlorobenzoyl)-N-(2-furylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzoyl)-N-(2-furylmethyl)benzamide, commonly known as CFMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMB belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anti-cancer properties.
Mechanism of Action
The mechanism of action of CFMB is not fully understood. However, it is believed that CFMB exerts its biological activities by interacting with various molecular targets in the cell. For instance, CFMB has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. CFMB has also been reported to activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
CFMB has been found to exhibit various biochemical and physiological effects. For instance, CFMB has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. CFMB has also been reported to increase the levels of antioxidants such as glutathione and superoxide dismutase, thereby reducing oxidative stress. Furthermore, CFMB has shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Advantages and Limitations for Lab Experiments
CFMB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. CFMB also exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are some limitations to using CFMB in lab experiments. For instance, CFMB may exhibit off-target effects, which can complicate the interpretation of experimental results. Furthermore, the mechanism of action of CFMB is not fully understood, which can hinder the development of specific assays to study its effects.
Future Directions
There are several future directions for CFMB research. Firstly, more studies are needed to elucidate the mechanism of action of CFMB and its molecular targets. This will help in the development of specific assays to study the effects of CFMB. Secondly, more studies are needed to investigate the potential therapeutic applications of CFMB in various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Finally, more studies are needed to optimize the synthesis of CFMB and improve its yield and purity.
Synthesis Methods
The synthesis of CFMB involves the reaction between 4-chlorobenzoyl chloride and 2-furylmethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with benzoyl chloride to obtain CFMB. The yield of CFMB can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
CFMB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CFMB has also been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, CFMB has shown promising anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
Molecular Formula |
C19H14ClNO3 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H14ClNO3/c20-14-9-7-13(8-10-14)18(22)16-5-1-2-6-17(16)19(23)21-12-15-4-3-11-24-15/h1-11H,12H2,(H,21,23) |
InChI Key |
BVORLNKEMNGXQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)
![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
![Methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate](/img/structure/B290300.png)
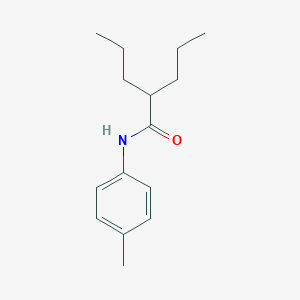
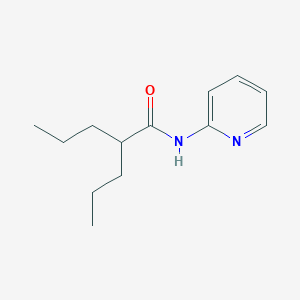
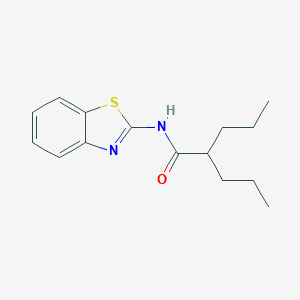

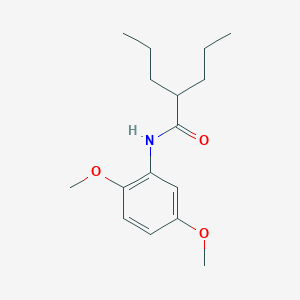
![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)
